molecular formula C8H5BrFNO B1524647 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one CAS No. 945379-34-0

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B1524647
CAS No.: 945379-34-0
M. Wt: 230.03 g/mol
InChI Key: UYUHOOICBAQACI-UHFFFAOYSA-N
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Description

7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of bromine and fluorine atoms into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of 5-fluoroindoline-2,3-dione with brominating agents. One efficient method is the microwave-assisted synthesis, which involves reacting 5-fluoroindoline-2,3-dione with various anilines in the presence of copper dipyridine dichloride (CuPy₂Cl₂) under microwave irradiation. This method offers advantages such as shorter reaction times and higher yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave reactors to ensure consistent product quality and yield. The use of eco-friendly procedures and readily available substrates makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxindole derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry
7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one serves as a crucial building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The incorporation of bromine and fluorine enhances its reactivity and selectivity during chemical reactions.

Synthetic Routes
The compound can be synthesized through several methods, including microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method typically involves the reaction of 5-fluoroindoline-2,3-dione with brominating agents under microwave irradiation.

Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The mechanism involves modulation of key signaling pathways and the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .

Cell LineIC50 (µM)Mechanism
MCF-7Low MicromolarApoptosis induction
HCT-116Sub-MicromolarCell cycle arrest

Psychopharmacological Effects
The compound's structural similarity to other indole derivatives suggests potential applications in treating psychiatric disorders. Indole compounds are known for their anxiolytic and anti-aggressive properties, indicating that this compound may also exhibit similar effects .

Anticancer Activity Case Study

A notable study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a low micromolar IC50 value, demonstrating significant potency compared to standard chemotherapeutics. The compound was found to induce apoptosis through caspase activation and ROS generation .

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

  • 5-Bromo-7-fluoroindolin-2-one
  • 7-Fluoroindolin-2-one
  • 6-Bromo-5-fluoroindolin-2-one

Comparison: 7-bromo-5-fluoro-2,3-dihydro-1H-indol-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms enhances its potential for various applications in research and industry .

Biological Activity

7-Bromo-5-fluoro-2,3-dihydro-1H-indol-2-one (CAS Number: 945379-34-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fused indole structure with halogen substitutions that enhance its reactivity and biological activity. The presence of bromine and fluorine atoms is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways .
  • Psychopharmacological Effects : Research suggests that related compounds in the indole family possess anxiolytic and anti-aggressive properties, indicating potential applications in treating anxiety disorders .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to interact with bromodomain-containing proteins, which are implicated in various cancers .
  • Gene Regulation : It influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and growth patterns.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated an IC50 value in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics. Further analysis revealed that the compound induced apoptosis via caspase activation and reactive oxygen species (ROS) generation .

Cell Line IC50 (µM) Mechanism
MCF-7Low MicromolarApoptosis induction
HCT-116Sub-MicromolarCell cycle arrest

Pharmacological Profile

In pharmacological tests comparing 7-bromo derivatives with diazepam, the compound exhibited a favorable efficacy profile with reduced sedative effects while maintaining anxiolytic properties. This suggests its potential as a safer alternative in anxiety treatment regimens .

Properties

IUPAC Name

7-bromo-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHOOICBAQACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-fluoro-1,3-dihydro-indol-2-one (1.5 g, 10 mmol) in 15 ml of acetonitrile and N-bromosuccinimide (1.8 g, 10 mmol) was stirred at room temperature overnight until the precipitate was formed. The solid was filtered washed with ethanol (5 ml) and dried in vacuo to give 7-bromo-5-fluoro-1,3-dihydro-indol-2-one (1.6 g, 69.6%) as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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